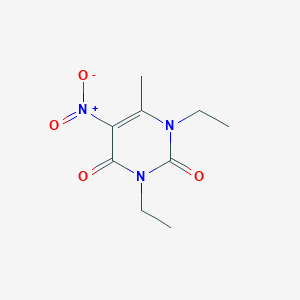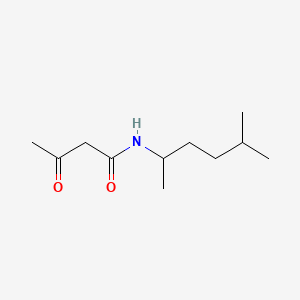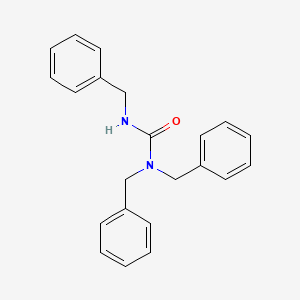![molecular formula C18H16Cl3N3O3S B11957745 2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)
2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the Benzoyl Amide: This step involves the reaction of 4-methylbenzoic acid with a suitable amine to form the benzoyl amide.
Introduction of the Trichloroethyl Group: The trichloroethyl group can be introduced through a nucleophilic substitution reaction.
Thiourea Formation: The thiourea moiety is formed by reacting the intermediate with thiourea under appropriate conditions.
Final Coupling: The final step involves coupling the thiourea intermediate with a benzoic acid derivative.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反应分析
Types of Reactions
2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the trichloroethyl group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity, making it useful in biochemical studies.
Medicine: Potential therapeutic applications could be explored, such as its use as a drug candidate.
Industry: It may be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to a biological effect. The pathways involved may include inhibition or activation of certain biochemical processes.
相似化合物的比较
Similar Compounds
Similar compounds may include other benzoic acid derivatives or thiourea-containing compounds. Examples include:
- 2-(3-(2,2,2-Trichloro-1-(4-methylbenzoylamino)-ethyl)-thiourea)
- 4-Methylbenzoylthiourea derivatives
Uniqueness
The uniqueness of 2-(3-(2,2,2-TRICHLORO-1-(4-METHYL-BENZOYLAMINO)-ETHYL)-THIOUREIDO)-BENZOIC ACID lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
属性
分子式 |
C18H16Cl3N3O3S |
|---|---|
分子量 |
460.8 g/mol |
IUPAC 名称 |
2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl3N3O3S/c1-10-6-8-11(9-7-10)14(25)23-16(18(19,20)21)24-17(28)22-13-5-3-2-4-12(13)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,28) |
InChI 键 |
KGCIMRNBIBUBEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)




![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B11957703.png)
![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)





